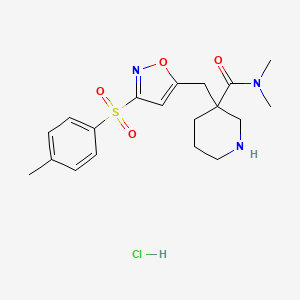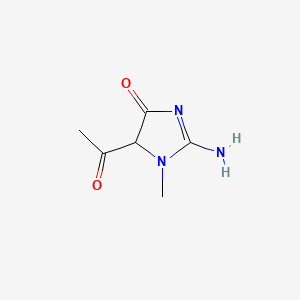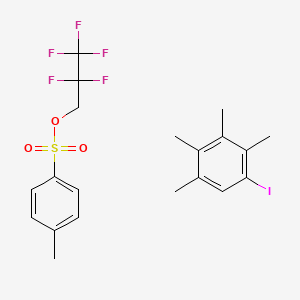
1,4-Bis(4-bromophenyl)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-bromophenyl)-naphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, where two bromophenyl groups are attached to the 1 and 4 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(4-bromophenyl)-naphthalene can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where 1,4-dibromonaphthalene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-bromophenyl)-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMF (dimethylformamide), or THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the naphthalene core.
Aplicaciones Científicas De Investigación
1,4-Bis(4-bromophenyl)-naphthalene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Due to its unique electronic properties, it can be used in the development of chemical sensors for detecting various analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-bromophenyl)-naphthalene in its applications is primarily based on its electronic properties The bromophenyl groups can participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic semiconductors
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-bromophenyl)-1,3-butadiyne: Similar in structure but with a butadiyne linkage instead of a naphthalene core.
1,4-Bis(4-bromophenyl)-benzene: A simpler structure with a benzene core instead of naphthalene.
1,4-Bis(4-bromophenyl)-2,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.
Uniqueness
1,4-Bis(4-bromophenyl)-naphthalene is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene derivatives. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C22H14Br2 |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
1,4-bis(4-bromophenyl)naphthalene |
InChI |
InChI=1S/C22H14Br2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H |
Clave InChI |
OTYIUCDLEPMJBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
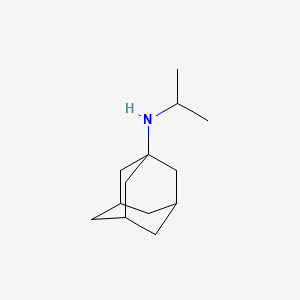
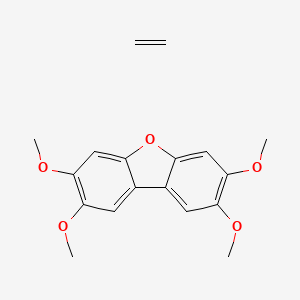
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
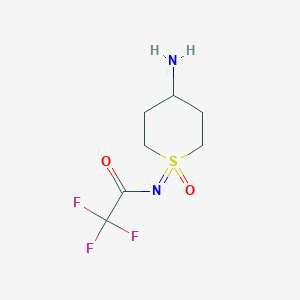
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
